2-(2,6-Dimethoxybenzoyl)pyridine
Overview
Description
2-(2,6-Dimethoxybenzoyl)pyridine is an organic compound with the molecular formula C14H13NO3 It is characterized by the presence of a pyridine ring attached to a benzoyl group that is substituted with two methoxy groups at the 2 and 6 positions
Mechanism of Action
- The primary target of 2-(2,6-Dimethoxybenzoyl)pyridine is not explicitly mentioned in the available literature. However, it belongs to the class of pyrimidine derivatives, which are known to exhibit various pharmacological effects, including anti-inflammatory activity .
Target of Action
Mode of Action
Its pharmacokinetic properties impact its overall efficacy and bioavailability
Biochemical Analysis
Biochemical Properties
2-(2,6-Dimethoxybenzoyl)pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways. Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the MAPK/ERK signaling pathway, which is essential for cell growth and differentiation. Changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of specific signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and utilization. Additionally, this compound can affect the levels of key metabolites, such as ATP and NADH, which are essential for cellular energy homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. For instance, this compound may be transported into mitochondria, where it can exert its effects on mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxybenzoyl)pyridine typically involves the reaction of 2,6-dimethoxybenzoyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation to ensure the compound is produced efficiently and in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethoxybenzoyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a hydroxyl group, forming 2-(2,6-dimethoxyphenyl)pyridine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-(2,6-Diformylbenzoyl)pyridine or 2-(2,6-Dicarboxybenzoyl)pyridine.
Reduction: 2-(2,6-Dimethoxyphenyl)pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Dimethoxybenzoyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethoxybenzoyl)pyridine: Similar structure but with methoxy groups at the 2 and 5 positions.
2-(3,4-Dimethoxybenzoyl)pyridine: Methoxy groups at the 3 and 4 positions.
2-(2,4-Dimethoxybenzoyl)pyridine: Methoxy groups at the 2 and 4 positions.
Uniqueness
2-(2,6-Dimethoxybenzoyl)pyridine is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interaction with other molecules. This positioning can affect the compound’s electronic properties and steric hindrance, making it distinct from its isomers .
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-pyridin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-11-7-5-8-12(18-2)13(11)14(16)10-6-3-4-9-15-10/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNSWAXUEXNSSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431969 | |
Record name | 2-(2,6-DIMETHOXYBENZOYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52856-16-3 | |
Record name | 2-(2,6-DIMETHOXYBENZOYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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